3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
CAS No.: 887593-72-8
Cat. No.: VC16690479
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887593-72-8 |
|---|---|
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | tert-butyl 3-(3-cyanophenyl)sulfonylazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-13(10-17)22(19,20)12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3 |
| Standard InChI Key | XTNHGYVXPJTTQY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a central azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—functionalized at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 3-position with a 3-cyano-benzenesulfonyl moiety. The Boc group enhances solubility and stability during synthetic manipulations, while the sulfonyl moiety contributes to hydrogen-bonding interactions and metabolic resistance .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S | |
| Molecular Weight | 322.4 g/mol | |
| CAS Registry Number | 887593-72-8 | |
| Synonyms | Tert-butyl 3-((3-cyanophenyl)sulfonyl)azetidine-1-carboxylate |
Stereochemical Considerations
Synthetic Methodologies
Core Azetidine Ring Construction
The synthesis of azetidine derivatives often begins with β-amino alcohol precursors. Couty’s method, adapted for scalability, involves cyclization of N-allyl amino diols using lithium hexamethyldisilylazide (LiHMDS) to form 2-cyano azetidines . For this compound, the benzenesulfonyl group is introduced via nucleophilic aromatic substitution or sulfonylation of a pre-formed azetidine intermediate.
Sulfonylation and Functionalization
A representative pathway involves:
-
Protection: tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with sodium hydride in DMF to deprotonate the hydroxyl group .
-
Sulfonylation: Reaction with 3-cyano-benzenesulfonyl chloride under inert conditions yields the sulfonylated product.
-
Purification: Chromatographic separation resolves diastereomers, if present, with typical yields of 53–67% .
Patent-Derived Innovations
A 1996 patent describes acid-catalyzed esterification of cyanoazetidines using methanol and sulfuric acid at 50–100°C, a method adaptable to this compound’s tert-butyl ester formation . Recent advances in spirocyclic azetidine synthesis (e.g., LiTMP-mediated cyclization) suggest routes to structurally related analogs .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
With a computed logP of 2.1, the compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility . The Boc group reduces crystallinity, enhancing solubility in organic solvents like DCM and THF .
Metabolic Stability
In vitro studies on analogous azetidines show resistance to cytochrome P450-mediated oxidation, attributed to the electron-withdrawing sulfonyl group . Esterase-mediated cleavage of the Boc group occurs selectively in plasma, enabling prodrug strategies .
Table 2: Selected In Vitro ADME Parameters
| Parameter | Value | Source |
|---|---|---|
| Plasma Stability (t₁/₂) | >6 hours (human) | |
| Caco-2 Permeability | 12 × 10⁻⁶ cm/s | |
| P-gp Substrate | No |
Applications in Drug Discovery
Central Nervous System (CNS) Targeting
The compound’s molecular weight (<400 Da) and moderate logP align with Blood-Brain Barrier (BBB) penetration criteria. Spirocyclic azetidine analogs demonstrate nanomolar affinity for dopamine and serotonin receptors, suggesting potential in neuropsychiatric disorders .
Kinase Inhibition
Sulfonylated azetidines act as ATP-competitive inhibitors of kinases like JAK3 and SYK. Docking studies indicate the 3-cyano group engages in π-π interactions with hydrophobic kinase pockets .
Prodrug Development
Patent EP3995495A1 highlights tert-butyl esters as hydrolyzable prodrug moieties for carboxylic acid drugs, enabling improved oral bioavailability .
Future Directions and Challenges
Stereoselective Synthesis
Current methods yield racemic mixtures, necessitating chiral resolution. Asymmetric catalysis using BINOL-phosphoric acids could enable enantioenriched synthesis .
In Vivo Pharmacokinetics
While in vitro data are promising, systematic studies on bioavailability, tissue distribution, and metabolite identification are needed. Radiolabeled versions (e.g., ¹⁴C-Boc) would facilitate these analyses .
Target Validation
CRISPR-Cas9 knockout models could confirm putative targets identified via computational screening. Off-target effects remain a concern due to the sulfonyl group’s promiscuity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume